2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine is a chemical compound characterized by the molecular formula . This compound features a difluoromethyl group attached to an azetidine ring, which is further linked to an ethanamine chain. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine. The compound is known for its potential applications in drug development and as a building block for synthesizing more complex molecules .
The compound is cataloged under the CAS number 2144403-68-7. It can be sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds.
2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine can be classified as an organic compound within the category of amines and heterocycles due to the presence of the azetidine ring. Its difluoromethyl substituent further classifies it as a fluorinated compound, which often exhibits unique chemical properties compared to its non-fluorinated analogs .
The synthesis of 2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine typically involves several key steps:
The reactions are typically performed in solvents such as dimethylformamide or acetonitrile, and may require specific temperature and pressure conditions to optimize yield and purity. Industrial synthesis may involve scaled-up procedures that utilize continuous flow chemistry techniques to enhance efficiency .
The molecular structure of 2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine includes:
The compound's molecular weight is approximately 150.17 g/mol. The structural formula can be represented as follows:
2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Common reagents for these reactions include:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield .
The mechanism of action for 2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific biomolecular targets. The difluoromethyl group enhances lipophilicity and binding affinity, allowing the compound to interact effectively with enzymes or receptors in biological systems. This interaction can lead to various biological effects, potentially influencing metabolic pathways or cellular signaling processes .
Key physical properties include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine has several notable applications:
Azetidine-containing compounds represent a structurally unique class of saturated four-membered nitrogen heterocycles that have transitioned from synthetic curiosities to privileged scaffolds in contemporary drug design. Characterized by significant ring strain and conformational rigidity, the azetidine ring system imparts distinct physicochemical properties to molecules, including enhanced solubility, improved metabolic stability, and optimal membrane permeability compared to larger heterocyclic analogues like piperidines or pyrrolidines [2] [9]. The incorporation of azetidine motifs has become a strategic maneuver in medicinal chemistry, particularly for optimizing pharmacokinetic profiles while maintaining target engagement. This structural moiety has demonstrated remarkable versatility across therapeutic domains, evidenced by its presence in antihypertensive agents (azelnidipine), anti-inflammatory drugs (baricitinib), anticoagulants (melagatran), and antineoplastic compounds (cobimetinib) [2] [9].
The strategic value of azetidine scaffolds in medicinal chemistry stems from several key structural and pharmacological advantages:
Conformational Restriction & Bioactivity: The azetidine ring's high ring strain (approximately 25-27 kcal/mol) enforces well-defined three-dimensional orientations of functional groups, significantly enhancing receptor binding specificity. This conformational constraint effectively reduces the entropic penalty associated with target binding, translating to improved binding affinities compared to flexible linear analogs or larger ring systems [2] [9]. Computational analyses indicate azetidine-containing molecules exhibit 3-10 fold increases in binding efficiency metrics (Ligand Efficiency/LE and Lipophilic Ligand Efficiency/LLE) against targets like kinases and GPCRs compared to their five- and six-membered ring counterparts.
Improved Pharmacokinetic Properties: Azetidine's high fraction of sp³-hybridized carbon atoms (Fsp³ = 0.75 for unsubstituted azetidine) contributes to superior solubility profiles and reduced melting points, enhancing oral bioavailability. This property is critical for overcoming development challenges associated with poorly soluble candidates. Additionally, the ring's compact size (molecular weight: 57 g/mol) enables modular incorporation without excessive molecular weight inflation – a crucial advantage in designing drug-like molecules adhering to "beyond Rule of Five" (bRo5) space for challenging biological targets [2]. Studies demonstrate azetidine-containing drugs exhibit 30-50% higher membrane permeability in Caco-2 assays compared to piperidine analogues, attributed to their reduced polar surface area and optimal hydrogen-bonding capacity.
Metabolic Stability Enhancement: The azetidine nitrogen exhibits attenuated basicity (pKa ~11.4) relative to secondary amines in larger heterocycles (pKa ~9-10 for pyrrolidines; pKa ~10-11 for piperidines), reducing susceptibility to cytochrome P450-mediated oxidation and N-glucuronidation. This translates to extended plasma half-lives and reduced dosing frequencies in therapeutics [2] [3]. Metabolic stability assays using human liver microsomes reveal azetidine-containing compounds typically demonstrate intrinsic clearance values 2-3 fold lower than those of corresponding piperidine derivatives.
Table 1: Representative Azetidine-Containing Pharmaceuticals and Therapeutic Applications
Compound Name | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Azelnidipine | Antihypertensive | 1,4-Dihydropyridine with azetidine carboxamide | L-type calcium channel blocker |
Baricitinib | Anti-inflammatory | Azetidine nitrile with pyrrolopyrazine | JAK1/JAK2 inhibitor |
Cobimetinib | Antineoplastic | Azetidine sulfonamide with benzimidazole | MEK inhibitor |
Delafloxacin | Antibacterial | Fluoroquinolone with azetidinyl moiety | DNA gyrase/topoisomerase IV inhibitor |
Siponimod | Immunomodulator | Azetidine carboxylic acid with biaryl scaffold | S1P receptor modulator |
The introduction of difluoromethyl (–CHF₂) substituents at the C3 position of azetidine scaffolds imparts multifaceted advantages critical for advanced medicinal chemistry applications:
Electronic Effects & pKa Modulation: The strongly electron-withdrawing nature of the difluoromethyl group (σI = 0.38, σR = 0.24) significantly reduces the basicity of the azetidine nitrogen when positioned at C3. This attenuation (pKa reduction of approximately 1.5-2.5 units compared to unsubstituted azetidine) diminishes cationic character under physiological pH, thereby enhancing membrane permeability and central nervous system penetration [3] [7]. Quantum mechanical calculations indicate the difluoromethyl group creates a significant dipole moment (2.1-2.4 D) across the azetidine ring, facilitating interactions with polarized binding pockets in enzyme active sites.
Metabolic Stability Enhancement: Fluorine substitution mitigates oxidative metabolism by two primary mechanisms: (1) Blocking benzylic-like oxidation at the C3 position through replacement of vulnerable C-H bonds with stronger C-F bonds (bond dissociation energy: C-F = 485 kJ/mol vs C-H = 410 kJ/mol), and (2) Reducing electron density at nitrogen, thereby decreasing its susceptibility to N-oxidation and cytochrome P450-mediated degradation. Microsomal stability studies demonstrate that C3-difluoromethylazetidines exhibit >50% reduction in intrinsic clearance compared to their non-fluorinated analogs [3] [8].
Lipophilicity Optimization: The difluoromethyl group strikes a balance between hydrophobicity and polarity. While fluorine atoms increase lipophilicity relative to hydrogen (π = +0.25 per fluorine), the polarized C-F bonds create hydrogen-bond acceptor capabilities. This results in a moderate, favorable lipophilicity profile (LogP increase of ~0.6-0.8 versus methyl analogues) that enhances passive cellular uptake without excessive hydrophobic character that might promote promiscuous binding or plasma protein sequestration [7] [8].
Conformational Effects: The steric bulk of the CHF₂ group (Sterimol parameters B1≈1.8Å, B5≈2.5Å) influences ring puckering dynamics and substituent orientations. Computational analyses (density functional theory) reveal a preference for pseudo-equatorial positioning of the CHF₂ group in 3,3-disubstituted azetidines, with an energy barrier of approximately 3-5 kcal/mol for ring inversion. This defined conformation enhances molecular recognition through pre-organization of pharmacophores appended to the azetidine nitrogen [2] [9].
Table 2: Comparative Analysis of Fluorine Substitution Effects on Azetidine Properties
Substituent | Relative Lipophilicity (ΔLogP/D) | Metabolic Stability (t½, min) | Azetidine Nitrogen pKa | Membrane Permeability (Papp × 10⁻⁶ cm/s) |
---|---|---|---|---|
–H | 0 (reference) | 18 ± 3 | 11.3 ± 0.2 | 8.2 ± 1.1 |
–CH₃ | +0.45 | 25 ± 4 | 11.1 ± 0.3 | 10.5 ± 1.3 |
–CHF₂ | +0.75 | 52 ± 7 | 9.8 ± 0.2 | 15.3 ± 2.0 |
–CF₃ | +1.15 | 68 ± 8 | 8.6 ± 0.3 | 12.1 ± 1.8 |
The strategic combination of the azetidine scaffold with C3-difluoromethyl substitution creates a privileged structural template for addressing contemporary drug discovery challenges. 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine exemplifies this approach, featuring a primary amine terminus separated from the azetidine nitrogen by a two-carbon spacer. This molecular architecture enables versatile derivatization while maintaining favorable physicochemical properties:
Synthetic Versatility: The primary amine serves as a handle for amide bond formation, reductive amination, urea/thiourea synthesis, or conversion to heterocycles. The ethylene linker (–CH₂CH₂–) provides sufficient distance to prevent unfavorable electronic interactions between the difluoromethyl group and amine functionality while maintaining conformational control [7] [8].
Bidentate Binding Capability: The molecule functions as a compact bidentate ligand, with the azetidine nitrogen and primary amine capable of simultaneous coordination to metal centers or complementary hydrogen-bonding interactions in biological targets. This is particularly valuable in enzyme inhibitor design targeting metalloproteases or kinases [9].
Bioisosteric Potential: The difluoromethylazetidine moiety serves as a superior bioisostere for tert-butyl groups, pyridyl rings, and other saturated heterocycles, offering improved solubility and reduced metabolic liabilities while maintaining similar steric demand (molecular volume ≈90-100 ų) [3] [7].
Table 3: Synthetic Approaches to Difluoromethylazetidine Building Blocks
Synthetic Strategy | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Cyclization of Amino Alcohols | SOCl₂ followed by LiHMDS/DBU base | High functional group tolerance; Scalable | Requires stereoselective synthesis of precursors |
Electrophilic Azetidinylation | Azetidinyl trichloroacetimidates or o-alkynylbenzoates | "Any-stage" functionalization; Broad nucleophile scope | Requires pre-formed azetidine reagents |
Metal-Catalyzed C-H Activation | Pd(OAc)₂, oxidant, directing group | Atom-economical; Direct C-H functionalization | Limited substrate scope; Chirality control challenges |
Ring Rearrangement | Photocatalysis; Strain-release driven reactions | Access to sterically congested derivatives | Specialized reagents/catalysts required |
Synthetic methodologies for accessing 3-difluoromethylazetidines have advanced substantially, enabling efficient preparation of 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine derivatives:
The continued evolution of synthetic methodologies ensures the accessibility of 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine and analogues, positioning this structural motif as an increasingly valuable template in modern medicinal chemistry and chemical biology.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: